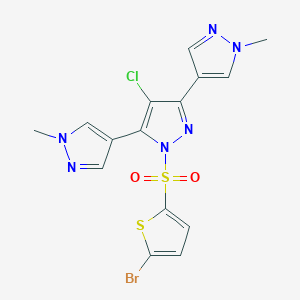![molecular formula C24H25N5O3 B14926854 6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the isoxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the pyrazole moiety: This can be done through condensation reactions with pyrazole derivatives.
Methoxylation: Introduction of the methoxy group can be achieved using methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Molecules containing the pyrazole ring with various functional groups.
Uniqueness
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H25N5O3 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
6-cyclopropyl-3-(3-methoxyphenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-13(2)29-14(3)10-20(27-29)26-23(30)18-12-19(15-8-9-15)25-24-21(18)22(28-32-24)16-6-5-7-17(11-16)31-4/h5-7,10-13,15H,8-9H2,1-4H3,(H,26,27,30) |
Clave InChI |
MADRQLVNGXCNSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926774.png)

![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14926788.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![(3aR,7aS)-2-[3-(phenylamino)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926818.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926823.png)
![N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14926859.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926861.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![4-{3-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14926874.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926882.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14926886.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14926890.png)
